
DL-Aspartic acid, N-(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Aspartic acid, N-(2-cyanoethyl)- is a derivative of DL-aspartic acid, where the amino group is substituted with a 2-cyanoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-Aspartic acid, N-(2-cyanoethyl)- typically involves the reaction of DL-aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{DL-Aspartic acid} + \text{Acrylonitrile} \rightarrow \text{DL-Aspartic acid, N-(2-cyanoethyl)-} ]
Industrial Production Methods: In an industrial setting, the production of DL-Aspartic acid, N-(2-cyanoethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: DL-Aspartic acid, N-(2-cyanoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products:
Oxidation: Oxidized derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Reduction: Amino derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-Aspartic acid, N-(2-cyanoethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DL-Aspartic acid, N-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
DL-Aspartic acid: The parent compound without the cyanoethyl substitution.
N-Methyl-DL-aspartic acid: A derivative with a methyl group instead of a cyanoethyl group.
DL-Aspartic acid, N,N-bis(2-cyanoethyl)-: A compound with two cyanoethyl groups.
Comparison: DL-Aspartic acid, N-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity Compared to DL-Aspartic acid, it has enhanced nucleophilicity and can participate in a wider range of chemical reactions
Propiedades
Número CAS |
5464-30-2 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-(2-cyanoethylamino)butanedioic acid |
InChI |
InChI=1S/C7H10N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1,3-4H2,(H,10,11)(H,12,13) |
Clave InChI |
ZXILGGRQFZQBAP-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(CC(=O)O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



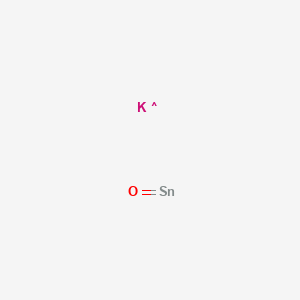
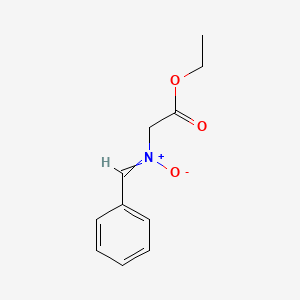
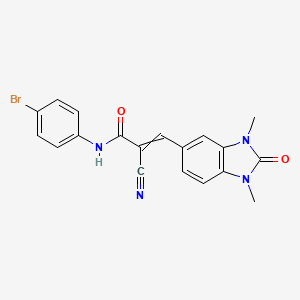
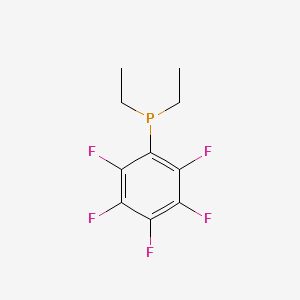


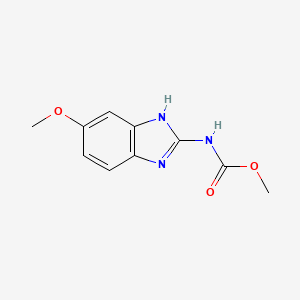
![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)

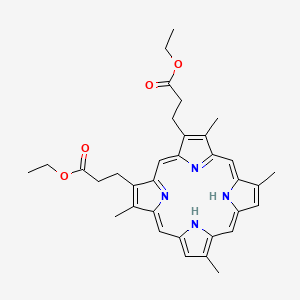
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

